REACTION_CXSMILES
|
COC1C=C(OC)C=CC=1C[NH:6][C:7]1[CH:16]=[N:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:17][CH3:18])[CH:13]=2)[N:8]=1.C(O)(C(F)(F)F)=O>ClCCl>[CH3:18][O:17][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([NH2:6])[CH:16]=[N:15]2
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Name
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N-(2,4-Dimethoxybenzyl)-6-methoxyquinoxalin-2-amine
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Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CNC2=NC3=CC=C(C=C3N=C2)OC)C=CC(=C1)OC
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
ADDITION
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Details
|
Saturated aq. sodium hydrogen carbonate (200 mL) was added to the red residue, which
|
Type
|
CUSTOM
|
Details
|
then precipitated a yellow solid
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Type
|
EXTRACTION
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Details
|
The mixture was extracted extensively with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2N=CC(=NC2=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.56 mmol | |
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |